molecular formula C24H28N2O B4665930 5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole

5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole

Cat. No. B4665930
M. Wt: 360.5 g/mol
InChI Key: OYZUNCZNFIGNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole, also known as AB-001 or indole-3-carboxamide, is a synthetic compound that belongs to the indole family. It has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole is not fully understood. However, it has been suggested that it may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant effects. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole is that it is relatively easy to synthesize. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans.
In conclusion, 5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole is a synthetic compound that has potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in humans.

Scientific Research Applications

5-(1-azepanylcarbonyl)-1-benzyl-2,3-dimethyl-1H-indole has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

azepan-1-yl-(1-benzyl-2,3-dimethylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-18-19(2)26(17-20-10-6-5-7-11-20)23-13-12-21(16-22(18)23)24(27)25-14-8-3-4-9-15-25/h5-7,10-13,16H,3-4,8-9,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUNCZNFIGNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCCCCC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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